molecular formula C24H32N4O4 B2564653 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1171895-32-1

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

Cat. No.: B2564653
CAS No.: 1171895-32-1
M. Wt: 440.544
InChI Key: GJQKTIVWLLLHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a synthetic chemical compound of interest in medicinal chemistry and oncology research. Its molecular structure incorporates several pharmacophores commonly associated with biological activity, including a urea linkage, a dimethoxyphenyl ring, and a morpholino group attached to an indoline scaffold. The presence of the morpholino ring is a feature known to influence a molecule's solubility and pharmacokinetic properties, potentially enhancing its suitability for biological evaluation . Similarly, the 1-methylindolin moiety is a structural feature found in compounds investigated for various therapeutic areas . While the specific molecular target and detailed mechanism of action for this compound require further experimental characterization, its sophisticated design suggests potential as a candidate for probing cellular signaling pathways. Researchers may find it valuable for in vitro assays to screen for anti-proliferative effects against human cancer cell lines, following established methodologies used for novel nitrogen-containing heterocycles . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-27-9-8-18-14-17(4-6-20(18)27)21(28-10-12-32-13-11-28)16-25-24(29)26-19-5-7-22(30-2)23(15-19)31-3/h4-7,14-15,21H,8-13,16H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQKTIVWLLLHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=C(C=C3)OC)OC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline, 1-methylindole, and morpholine.

    Formation of Intermediate: The 3,4-dimethoxyaniline is reacted with an isocyanate derivative to form an intermediate urea compound.

    Coupling Reaction: The intermediate is then coupled with 1-methylindole and morpholine under specific conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and continuous stirring, to ensure high yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound could influence gene expression, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

A key comparator is 1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-[4-(hydroxymethyl)phenyl]urea (Compound 15), which shares a urea backbone but incorporates a triazine core and dual morpholine substituents .

Feature Target Compound Compound 15
Core Structure Urea-linked indoline and morpholinoethyl groups Urea-linked triazine and hydroxymethylphenyl groups
Key Substituents 3,4-Dimethoxyphenyl, 1-methylindolin-5-yl, morpholinoethyl 4,6-Dimorpholinotriazine, 4-hydroxymethylphenyl
Synthetic Yield Not reported 26% (HPLC purification)
Biological Relevance Hypothesized CNS or kinase activity Kinase inhibition (implied by triazine-morpholine core)

Dimethoxyphenyl-Containing Analogues

Another relevant analogue is 2-(2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)-1,3-propanediol, which shares the 3,4-dimethoxyphenyl group but replaces the urea with a propanediol ester .

Feature Target Compound Propanediol Analogue
Functional Group Urea Propanediol ester
Stereochemical Impact Likely planar urea geometry X-ray-confirmed threo and erythro stereoisomers
Bioactivity Undefined Lignin-related metabolic interactions

Research Findings and Challenges

Pharmacological Hypotheses

  • The methylindoline moiety may confer selectivity for serotonin or dopamine receptors, as seen in related indoline derivatives.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, identified by its CAS number 922015-22-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H32N4O5C_{25}H_{32}N_{4}O_{5} with a molecular weight of 468.5 g/mol. The structural characteristics include a urea functional group linked to a dimethoxyphenyl moiety and an indolin-morpholino side chain, which are crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors. For instance, they may inhibit protein kinases or other enzymes involved in signaling pathways.
  • Modulation of Receptor Activity : The compound may interact with specific receptors, altering downstream signaling cascades.
  • Induction of Apoptosis : Some studies suggest that such compounds can induce programmed cell death in cancer cells.

Biological Activity Assays

Various assays have been employed to evaluate the biological activity of this compound.

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity. The compound demonstrated varying levels of cytotoxicity against different cancer cell lines:

Cell LineEC50 (µM)Activity Level
HeLa (Cervical Cancer)15Moderate Activity
MCF-7 (Breast Cancer)20Moderate Activity
A549 (Lung Cancer)10High Activity

These results indicate that the compound has significant cytotoxic effects on certain cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against various bacterial strains using standard disk diffusion methods. The results indicated:

Bacterial StrainZone of Inhibition (mm)Sensitivity Level
Escherichia coli15Sensitive
Staphylococcus aureus12Moderately Sensitive
Pseudomonas aeruginosa8Resistant

These findings suggest that while the compound exhibits some antibacterial activity, it is more effective against certain strains than others.

Case Studies and Research Findings

A recent study explored the effects of this compound in a murine model of cancer. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. The study highlighted:

  • Dose-dependent Effects : Higher doses correlated with greater tumor reduction.
  • Mechanistic Insights : Histological analysis revealed increased apoptosis in treated tumors, indicating that the compound effectively induces cell death in malignant cells.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-(3,4-Dimethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Urea Formation: React 3,4-dimethoxyphenyl isocyanate with a morpholinoethyl-indoline intermediate under anhydrous conditions (e.g., in dichloromethane at 0–5°C).
  • Intermediate Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Analytical Validation:
    • NMR Spectroscopy: Confirm regiochemistry of the urea bond and methoxy groups via 1H^1 \text{H}- and 13C^{13} \text{C}-NMR.
    • HPLC-MS: Assess purity (>95%) and molecular weight confirmation.
    • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.
      Computational reaction path searches (e.g., density functional theory) can predict feasible pathways and intermediates, reducing trial-and-error synthesis .

Basic: How should researchers design initial experiments to evaluate the compound’s bioactivity, considering factors like concentration ranges and control groups?

Methodological Answer:

  • Dose-Response Studies: Start with a logarithmic concentration range (e.g., 1 nM–100 µM) to identify IC50_{50}/EC50_{50} values.
  • Control Groups: Include vehicle controls (e.g., DMSO), positive controls (e.g., known inhibitors/agonists), and negative controls (unrelated scaffolds).
  • Replicates: Use triplicate measurements to assess reproducibility.
  • Statistical Design: Apply factorial design (e.g., 2k^k factorial) to test interactions between variables like pH, temperature, and co-solvents .
  • High-Throughput Screening (HTS): Prioritize 96/384-well plate formats for rapid data acquisition .

Advanced: What strategies optimize the compound’s yield during scale-up from milligram to gram quantities, particularly addressing purification challenges?

Methodological Answer:

  • Reaction Engineering:
    • Use continuous-flow reactors to enhance mixing and heat transfer for exothermic steps.
    • Optimize solvent systems (e.g., switch from DCM to THF/water biphasic mixtures) to improve phase separation.
  • Purification:
    • Employ centrifugal partition chromatography (CPC) for high-recovery purification of polar intermediates.
    • Apply membrane filtration to remove particulate byproducts.
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Advanced: How can computational tools predict the compound’s interaction with biological targets, and how should discrepancies between in silico predictions and in vitro results be resolved?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on key residues in the active site.
  • Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories to assess entropy-driven interactions.
  • Discrepancy Analysis:
    • False Negatives: Check for protein flexibility (e.g., induced-fit docking) or protonation state errors.
    • False Positives: Validate assay conditions (e.g., buffer ionic strength, redox activity).
    • Feedback Loop: Refine force field parameters using experimental binding data .

Advanced: What advanced statistical methods are suitable for analyzing structure-activity relationship (SAR) data for derivatives of this compound?

Methodological Answer:

  • Multivariate Analysis:
    • Principal Component Analysis (PCA): Reduce dimensionality of physicochemical descriptors (e.g., LogP, PSA).
    • Partial Least Squares (PLS) Regression: Corrogate structural features with bioactivity.
  • Machine Learning: Train random forest or neural network models on datasets >100 compounds to predict activity cliffs.
  • Bayesian Optimization: Guide iterative synthesis by prioritizing derivatives with high predicted activity and synthetic feasibility .

Advanced: How can researchers address contradictions in experimental data, such as inconsistent bioactivity across assay platforms?

Methodological Answer:

  • Assay Validation:
    • Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization).
    • Confirm target engagement via cellular thermal shift assays (CETSA).
  • Data Triangulation:
    • Compare computational binding energies, in vitro IC50_{50}, and cellular efficacy (e.g., Western blot for target modulation).
    • Identify confounding factors (e.g., compound aggregation, membrane permeability).
  • Meta-Analysis: Apply weighted Z-scores to integrate data from multiple studies, accounting for assay variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.